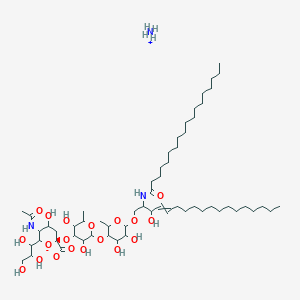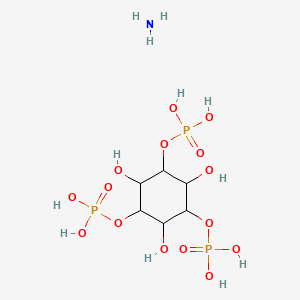
N-cyclobutyl-3-fluoro-4-methoxyaniline
Vue d'ensemble
Description
“N-cyclobutyl-3-fluoro-4-methoxyaniline” is a chemical compound with the molecular formula C11H14FNO. It has a molecular weight of 195.23 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
“N-cyclobutyl-3-fluoro-4-methoxyaniline” has a molecular weight of 195.23 . Other physical and chemical properties such as boiling point, melting point, density, etc., were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Antiviral Properties : N-cyclobutyl-3-fluoro-4-methoxyaniline derivatives have shown significant promise in antiviral research. Studies have demonstrated their efficacy against influenza viruses, with some derivatives exhibiting potent antiviral activity. These compounds are particularly effective against both type A and B influenza viruses. The research also highlights the importance of specific substitutions on the cyclobutyl group for enhanced antiviral potency (Hisaki et al., 1999).
Herpesviruses Treatment : Enantiomeric forms of cyclobutyl nucleoside analogues, including those related to N-cyclobutyl-3-fluoro-4-methoxyaniline, have been synthesized and found to be highly active against a range of herpesviruses. These compounds demonstrate the potential for treating herpesvirus infections in clinical settings (Bisacchi et al., 1991).
Chemical Synthesis
Synthesis Techniques : Research into the synthesis of 2-fluoro-4-methoxyaniline, closely related to N-cyclobutyl-3-fluoro-4-methoxyaniline, has led to the development of new techniques and methodologies. This includes the Ullman Methoxylation process, which plays a critical role in the efficient production of such compounds (Ragan et al., 2003).
Building Blocks for Fluorinated Compounds : The compound has been utilized as a building block in the synthesis of various fluorinated heterocyclic compounds. This demonstrates its versatility in creating a wide range of potentially useful chemical entities (Shi et al., 1996).
Other Applications
Antibacterial Agents : Derivatives of N-cyclobutyl-3-fluoro-4-methoxyaniline have been evaluated for their antibacterial properties. This research has contributed to the understanding of structure-activity relationships in the development of new antibacterial agents (Sánchez et al., 1995).
Nonlinear Optical Properties : Studies have also explored the synthesis of benzylideneaniline compounds, including N-cyclobutyl-3-fluoro-4-methoxyaniline, for their nonlinear optical properties. This research is significant for the development of new materials for optical applications (Subashini et al., 2021).
Safety and Hazards
While specific safety and hazard information for “N-cyclobutyl-3-fluoro-4-methoxyaniline” was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, contact with skin and eyes, and ingestion . Always use appropriate personal protective equipment and ensure adequate ventilation when handling chemicals .
Propriétés
IUPAC Name |
N-cyclobutyl-3-fluoro-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-5-9(7-10(11)12)13-8-3-2-4-8/h5-8,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLWAHFEXYRBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266708 | |
| Record name | N-Cyclobutyl-3-fluoro-4-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-3-fluoro-4-methoxyaniline | |
CAS RN |
1247082-60-5 | |
| Record name | N-Cyclobutyl-3-fluoro-4-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247082-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclobutyl-3-fluoro-4-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)




![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)




![Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B3093635.png)

![N-[(4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B3093653.png)
